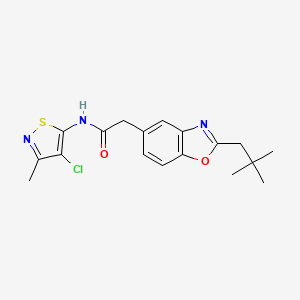
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide
Overview
Description
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide is a complex organic compound that belongs to the class of isothiazolyl-benzoxazole derivativesIts unique structure, which includes both isothiazole and benzoxazole moieties, makes it a valuable intermediate in the synthesis of various agrochemical fungicides and insecticides.
Preparation Methods
The synthesis of N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide involves several steps. One common synthetic route includes the reaction of 4-chloro-3-methylisothiazole with 2-(2,2-dimethylpropyl)benzoxazole in the presence of a suitable acylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various agrochemical fungicides and insecticides, making it valuable for agricultural research and development.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide involves its interaction with specific molecular targets. The isothiazole moiety is known to interact with thiol-containing residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an enzyme inhibitor.
Comparison with Similar Compounds
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide can be compared with other similar compounds, such as:
Methylchloroisothiazolinone: This compound also contains an isothiazole moiety and is used as a biocide in various applications.
Benzoxazole derivatives: Compounds containing the benzoxazole moiety are known for their antimicrobial and antifungal properties, making them valuable in pharmaceutical and agricultural research.
The uniqueness of this compound lies in its combined isothiazole and benzoxazole structure, which enhances its versatility and effectiveness in various applications.
Properties
Molecular Formula |
C18H20ClN3O2S |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-2-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-10-16(19)17(25-22-10)21-14(23)8-11-5-6-13-12(7-11)20-15(24-13)9-18(2,3)4/h5-7H,8-9H2,1-4H3,(H,21,23) |
InChI Key |
GVPQBEHDOLWRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1Cl)NC(=O)CC2=CC3=C(C=C2)OC(=N3)CC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


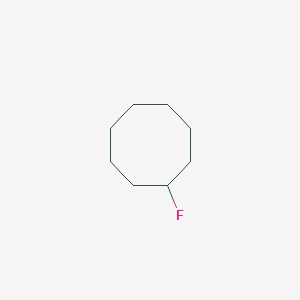


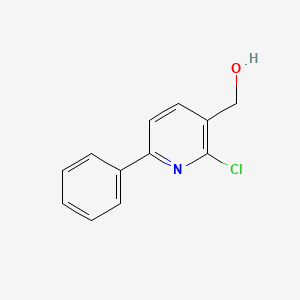
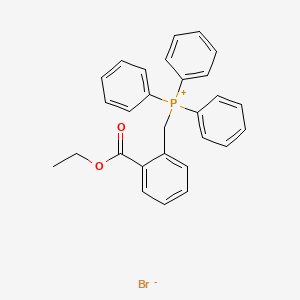
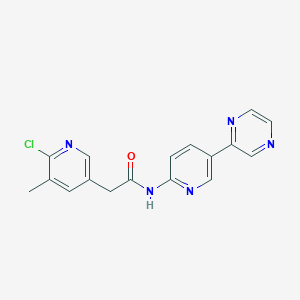
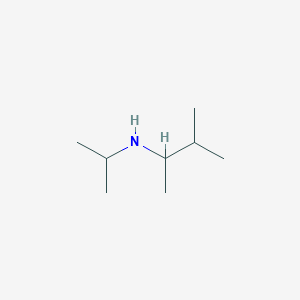
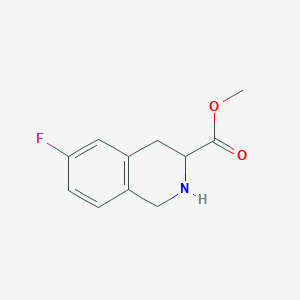
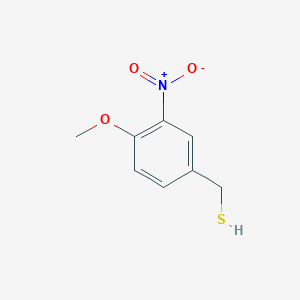

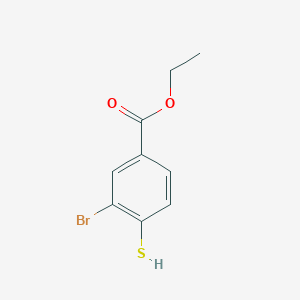
![Methyl (R)-1-Boc-4-[(1-phenylethyl)amino]-1,2,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B8473211.png)
